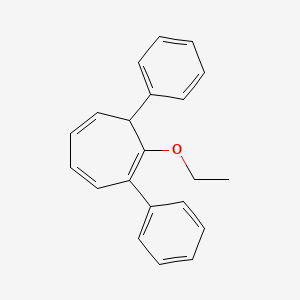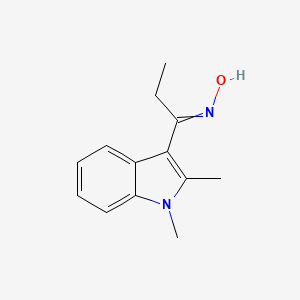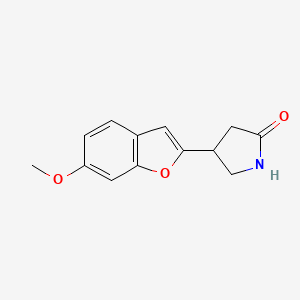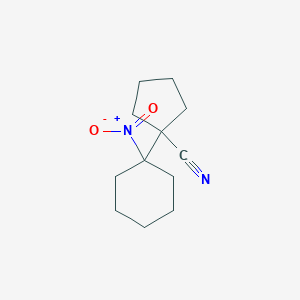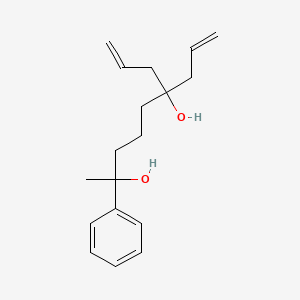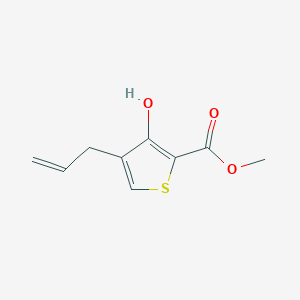![molecular formula C13H15F3INS B14394959 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide CAS No. 88581-22-0](/img/structure/B14394959.png)
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide is a derivatized indolium compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound has a molecular formula of C12H16IN and a molecular weight of 301.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide typically involves the reaction of 1,2,3,3-tetramethylindole with iodine in the presence of a suitable solvent such as methanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents
Major Products Formed
Oxidation: Oxidized derivatives of the indolium compound.
Reduction: Reduced forms of the indolium compound.
Substitution: Substituted indolium compounds with different nucleophiles
Applications De Recherche Scientifique
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments
Mécanisme D'action
The mechanism of action of 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,2,3,3-Tetramethyl-5-sulfo-3H-indolium iodide
- 1,2,3,3-Tetramethyl-3H-indolium bromide
Uniqueness
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its analogs .
Propriétés
Numéro CAS |
88581-22-0 |
|---|---|
Formule moléculaire |
C13H15F3INS |
Poids moléculaire |
401.23 g/mol |
Nom IUPAC |
1,2,3,3-tetramethyl-5-(trifluoromethylsulfanyl)indol-1-ium;iodide |
InChI |
InChI=1S/C13H15F3NS.HI/c1-8-12(2,3)10-7-9(18-13(14,15)16)5-6-11(10)17(8)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YLBMCKFRYSFJFN-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)SC(F)(F)F)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



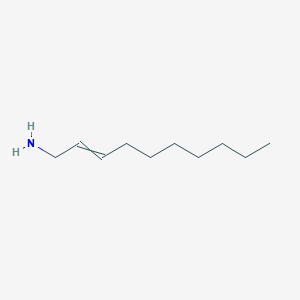
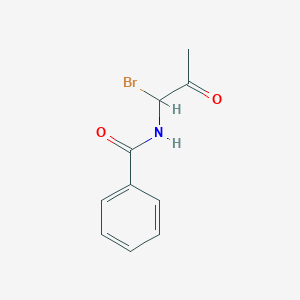
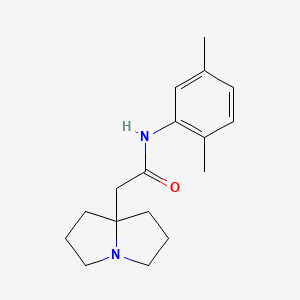
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)


![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
